molecular formula C17H17FN2O2 B4240367 N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide

N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide

Cat. No. B4240367
M. Wt: 300.33 g/mol
InChI Key: LUNYYDPDSOLLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide, also known as DFE, is a synthetic compound that has been extensively studied for its potential use in scientific research. DFE is a member of the phenylpiperazine class of compounds and has been found to have a variety of interesting properties that make it useful for a range of applications.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide is not yet fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide has been found to increase the availability of serotonin and dopamine in the brain, which are both important neurotransmitters that are involved in regulating mood and emotion.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide has been found to have a variety of interesting biochemical and physiological effects. For example, the compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in promoting the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide in lab experiments is that it is a highly selective compound that has been extensively studied for its potential use in scientific research. However, there are also some limitations to using N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide, including the fact that it can be difficult to synthesize and that it may have some toxicity issues at high doses.

Future Directions

There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide. For example, future studies could focus on exploring the potential use of N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide as a treatment for other mental health conditions, such as bipolar disorder or schizophrenia. Additionally, further research could be conducted to better understand the exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide and to identify any potential side effects or toxicity issues associated with the compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-(2-fluorobenzyl)ethanediamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been found to have a variety of interesting properties that make it useful for a range of applications, including as a potential treatment for depression and anxiety.

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11-7-8-14(9-12(11)2)20-17(22)16(21)19-10-13-5-3-4-6-15(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNYYDPDSOLLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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